Cas no 1808633-99-9 (1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile)

1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile is a specialized organic compound featuring a piperidine core substituted with a carbonitrile group and a benzylsulfanyl-propanoyl moiety. Its structural complexity makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the benzylsulfanyl group enhances reactivity in nucleophilic substitution reactions, while the 3,3-dimethylpiperidine scaffold contributes to steric stability. The carbonitrile functionality offers versatility for further derivatization. This compound is suited for applications requiring precise molecular modifications, such as drug discovery or ligand design, where controlled reactivity and structural diversity are critical. High purity and well-defined synthetic pathways ensure reproducibility in research settings.
1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile structure
1808633-99-9 structure
Product Name:1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile
CAS No:1808633-99-9
MF:C18H24N2OS
MW:316.460963249207
CID:6112181
PubChem ID:119039700
Update Time:2025-11-01

1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Z1874629062
    • EN300-26680011
    • 1-(2-benzylsulfanylpropanoyl)-3,3-dimethylpiperidine-2-carbonitrile
    • AKOS033641095
    • 1808633-99-9
    • 1-[2-(benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile
    • 1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile
    • Inchi: 1S/C18H24N2OS/c1-14(22-13-15-8-5-4-6-9-15)17(21)20-11-7-10-18(2,3)16(20)12-19/h4-6,8-9,14,16H,7,10-11,13H2,1-3H3
    • InChI Key: IRMTUHJZOSINFR-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)C(C)C(N1CCCC(C)(C)C1C#N)=O

Computed Properties

  • Exact Mass: 316.16093457g/mol
  • Monoisotopic Mass: 316.16093457g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 69.4Ų

1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26680011-0.05g
1-[2-(benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile
1808633-99-9 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile

Introduction to 1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile (CAS No. 1808633-99-9)

1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1808633-99-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in the development of novel therapeutic agents. The unique structural features of this molecule, particularly the presence of a piperidine core and a nitrile group, contribute to its potential utility in various biochemical and pharmacological applications.

The piperidine moiety is a common structural motif in many bioactive molecules due to its ability to mimic the conformational flexibility of natural amino acids. In particular, the 3,3-dimethyl substitution on the piperidine ring enhances its stability and bioavailability, making it an attractive scaffold for drug design. The nitrile group at the 2-position introduces additional reactivity, allowing for further functionalization and derivatization to tailor the compound's pharmacological properties.

The Benzylsulfanyl group attached to the propanoyl side chain introduces a polar region that can interact with biological targets through hydrogen bonding or electrostatic interactions. This feature is particularly relevant in the design of enzyme inhibitors or receptor modulators, where specific molecular interactions are critical for achieving desired therapeutic effects. The combination of these structural elements makes 1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile a versatile building block for medicinal chemists.

In recent years, there has been growing interest in exploring the pharmacological potential of piperidine-based compounds. Several studies have demonstrated that modifications of the piperidine core can lead to compounds with enhanced binding affinity and selectivity for target enzymes and receptors. For instance, derivatives of piperidine have been investigated as inhibitors of kinases, proteases, and other enzymes involved in critical biological pathways. The nitrile group in this compound also offers opportunities for further chemical manipulation, enabling the synthesis of analogs with tailored properties.

The synthesis of 1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps in the synthesis include the formation of the amide bond between the propanoyl group and the piperidine ring, followed by functionalization at the nitrogen atom with a nitrile group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the Benzylsulfanyl moiety efficiently.

The biological activity of this compound has been evaluated in various in vitro and in vivo models. Preliminary studies suggest that it exhibits inhibitory effects on certain enzymes and may have potential applications in treating inflammatory diseases or neurological disorders. The ability of the Benzylsulfanyl group to modulate protein-protein interactions has also been explored, highlighting its potential as a tool for dissecting complex signaling pathways.

The structural features of 1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile make it an interesting candidate for further development as a lead compound in drug discovery programs. Its unique combination of functional groups provides multiple opportunities for chemical modification, allowing researchers to optimize its pharmacokinetic properties and target specificity. Additionally, its similarity to known bioactive molecules suggests that it may be adaptable for use in structure-based drug design approaches.

In conclusion, 1-[2-(Benzylsulfanyl)propanoyl]-3,3-dimethylpiperidine-2-carbonitrile (CAS No. 1808633-99-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset for drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing effective treatments.

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